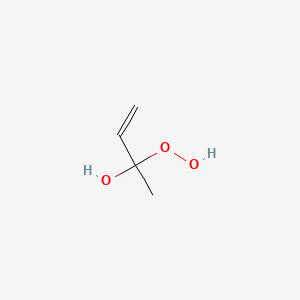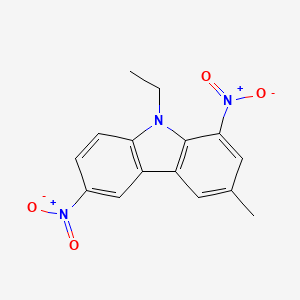![molecular formula C5H6F6OS2 B14222863 2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol CAS No. 825628-55-5](/img/structure/B14222863.png)
2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol is a chemical compound characterized by the presence of two trifluoromethylsulfanyl groups attached to a propanol backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol typically involves the introduction of trifluoromethylsulfanyl groups to a propanol derivative. One common method includes the reaction of a suitable propanol precursor with trifluoromethylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl groups to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted propanol derivatives .
Aplicaciones Científicas De Investigación
2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol involves its interaction with molecular targets through its trifluoromethylsulfanyl groups. These groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(trifluoromethyl)diphenylamine: Known for its use in the synthesis of polyimides.
Bis(trifluoromethylsulfonyl)methane: Utilized in various industrial applications due to its unique chemical properties.
Uniqueness
2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol is unique due to the presence of two trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds .
Propiedades
Número CAS |
825628-55-5 |
|---|---|
Fórmula molecular |
C5H6F6OS2 |
Peso molecular |
260.2 g/mol |
Nombre IUPAC |
2,3-bis(trifluoromethylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C5H6F6OS2/c6-4(7,8)13-2-3(1-12)14-5(9,10)11/h3,12H,1-2H2 |
Clave InChI |
LPZVFPMSHCPSLI-UHFFFAOYSA-N |
SMILES canónico |
C(C(CSC(F)(F)F)SC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)


![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)
![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)




